
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is a synthetic organic compound with the molecular formula C16H27ClN2O It is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group, a nitroso group, and a 3,5,7-trimethyl-1-adamantyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5,7-trimethyl-1-adamantylamine.
Chlorination: The amine is then reacted with 2-chloroethyl isocyanate under controlled conditions to introduce the 2-chloroethyl group.
Nitrosation: The resulting intermediate is subjected to nitrosation using nitrous acid or a nitrosating agent to form the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chemotherapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The 2-chloroethyl group can also participate in alkylation reactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(3,5,7-trimethyl-1-adamantyl)-
- N-(2-Chloroethyl)-N′-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is unique due to the presence of both a nitroso group and a 3,5,7-trimethyl-1-adamantyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
33021-99-7 |
|---|---|
Formule moléculaire |
C16H26ClN3O2 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea |
InChI |
InChI=1S/C16H26ClN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21) |
Clé InChI |
RVKXSUCLMXKRLW-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCCl)N=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
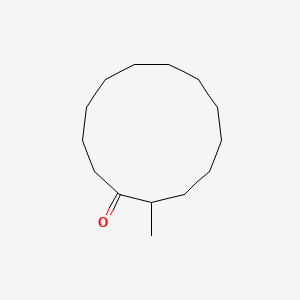


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
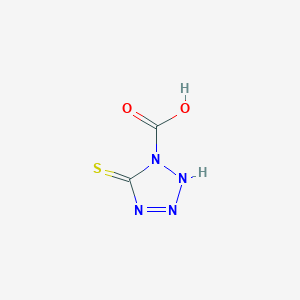
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
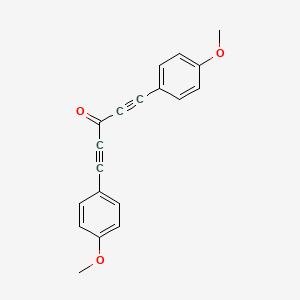
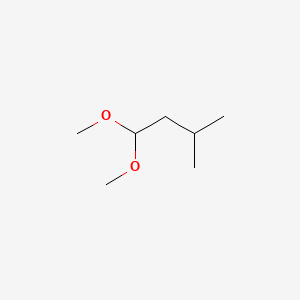
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
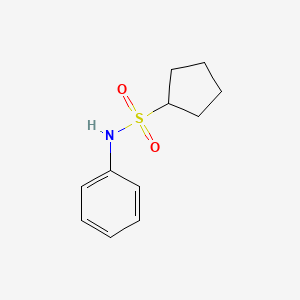
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
